- Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles, Journal of Organic Chemistry, 1979, 44(16), 2949-51

Cas no 932-16-1 (2-Acetyl-1-methylpyrrole)

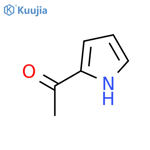

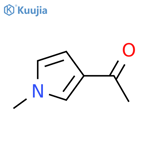

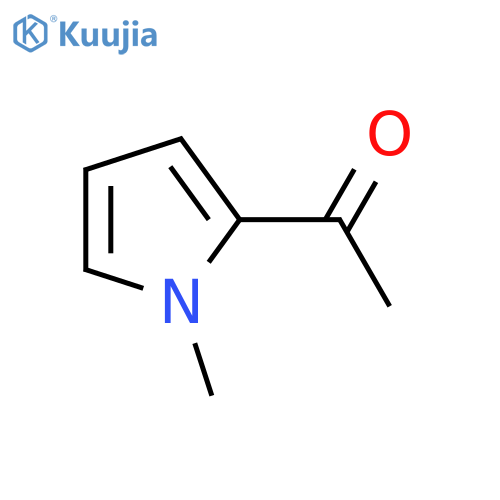

2-Acetyl-1-methylpyrrole structure

상품 이름:2-Acetyl-1-methylpyrrole

2-Acetyl-1-methylpyrrole 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

- Methyl 1-methyl-2-pyrrolyl ketone

- 2-Acetyl-1-methylpyrrole

- 1-(1-methylpyrrol-2-yl)ethanone

- N-Methyl-2-acetyl pyrrole

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (ACI)

- Ketone, methyl 1-methylpyrrol-2-yl (6CI, 7CI, 8CI)

- 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one

- 1-Methyl-2-acetylpyrrole

- 2-Acetyl-N-methylpyrrole

- N-Methyl-2-acetylpyrrole

- N-Methyl-2-pyrrolylethanone

- N-Methyl-5-acetylpyrrole

- NSC 87239

-

- MDL: MFCD00003089

- 인치: 1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3

- InChIKey: NZFLWVDXYUGFAV-UHFFFAOYSA-N

- 미소: O=C(C)C1N(C)C=CC=1

- BRN: 111887

계산된 속성

- 정밀분자량: 123.06800

- 동위원소 질량: 123.068

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 122

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 22A^2

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.7

실험적 성질

- 색과 성상: 무색 유성 액체

- 밀도: 1.04 g/mL at 25 °C(lit.)

- 비등점: 202°C(lit.)

- 플래시 포인트: 화씨 온도: 154.4°f< br / >섭씨: 68 ° C< br / >

- 굴절률: n20/D 1.542(lit.)

- PSA: 22.00000

- LogP: 1.22770

- 용해성: 에탄올과 아닐린에 용해된다

- 증기압: 0.3±0.4 mmHg at 25°C

- FEMA: 3184

2-Acetyl-1-methylpyrrole 보안 정보

- 제시어:경고

- 신호어:경고

- 피해 선언: H227

- 경고성 성명: P210-P280-P370+P378-P403+P235-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S24/25

- 위험 등급:IRRITANT

- TSCA:Yes

- 저장 조건:Sealed in dry,Room Temperature

2-Acetyl-1-methylpyrrole 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Acetyl-1-methylpyrrole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-156890-2.5g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 2.5g |

$27.0 | 2023-07-10 | |

| Enamine | EN300-156890-100.0g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 100.0g |

$152.0 | 2023-07-10 | |

| abcr | AB112092-500 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 500g |

€576.60 | 2023-06-24 | |

| eNovation Chemicals LLC | D388561-25g |

2-Acetyl-1-methylpyrrole |

932-16-1 | 97% | 25g |

$235 | 2024-05-24 | |

| Enamine | EN300-156890-0.1g |

1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one |

932-16-1 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| BAI LING WEI Technology Co., Ltd. | 112025-25G |

2-Acetyl-1-methylpyrrole, 98% |

932-16-1 | 98% | 25G |

¥ 608 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 112025-1G |

2-Acetyl-1-methylpyrrole, 98% |

932-16-1 | 98% | 1G |

¥ 60 | 2022-04-26 | |

| abcr | AB112092-10 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 10g |

€87.80 | 2023-06-24 | |

| abcr | AB112092-25 g |

2-Acetyl-1-methylpyrrole, 98%; . |

932-16-1 | 98% | 25g |

€102.70 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1014-5ML |

2-Acetyl-1-methylpyrrole |

932-16-1 | >98.0%(GC) | 5ml |

¥90.00 | 2024-04-15 |

2-Acetyl-1-methylpyrrole 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ; 12 h, 45 °C

참조

- Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins, ACS Catalysis, 2020, 10(19), 11385-11393

합성회로 3

반응 조건

1.1 Reagents: Triphosgene Solvents: Carbon tetrachloride ; 15 min, 0 °C; 15 - 30 min, 0 °C

1.2 0 °C; 1 h, 40 - 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

1.2 0 °C; 1 h, 40 - 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt

참조

- Vilsmeier-Haack preparation of 2-acylpyrroles using bis(trichloromethyl)carbonate and N,N-dimethylacylamines, Journal of the Indian Chemical Society, 2005, 82(11), 1019-1021

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrochloric acid Catalysts: Benzonitrile

참조

- Pyrrole studies. XXVII. Utilization of 1-methyl-2-pyrrolyllithium in the synthesis of 1-methyl-2-substituted pyrroles, Synthetic Communications, 1982, 12(3), 231-48

합성회로 6

반응 조건

참조

- Michael addition of [1H]pyrrole, Chemical & Pharmaceutical Bulletin, 1982, 30(7), 2586-9

합성회로 7

합성회로 8

반응 조건

참조

- Alkylation of 2-acetylpyrrole and 1-alkyl-2-acetylpyrroles under solid/liquid phase-transfer conditions, Synthetic Communications, 1991, 21(4), 557-62

합성회로 9

반응 조건

참조

- Synthesis of acylpyrroles and their antiinflammatory and analgesic activities, Shenyang Yaoke Daxue Xuebao, 1995, 12(3), 165-70

합성회로 10

반응 조건

참조

- Formation of N-alkyl-2-acylpyrroles and aliphatic aldimines in model nonenzymic browning reactions, Journal of Agricultural and Food Chemistry, 1974, 22(2), 279-82

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Dabco Solvents: Dimethylformamide ; 24 h, 92 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Oxidative coupling of enolates using memory of chirality: An original enantioselective synthesis of quaternary α-amino acid derivatives, Chemical Communications (Cambridge, 2018, 54(90), 12742-12745

합성회로 13

합성회로 14

반응 조건

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium

참조

- New method for the synthesis of 2-acetylfuran, 2-acetylthiophene, and 2-acetyl-N-methylpyrrole, Huaxue Shiji, 1993, 15(4),

합성회로 15

반응 조건

1.1 Reagents: Sodium acetate Solvents: Water ; 15 min, reflux

참조

- Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines, Tetrahedron, 2015, 71(39), 7367-7385

합성회로 16

반응 조건

참조

- Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion, Canadian Journal of Chemistry, 1977, 55(23), 4112-16

합성회로 17

합성회로 18

반응 조건

1.1 Solvents: Chloroform ; 0 °C; 156 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

참조

- Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

합성회로 19

반응 조건

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene

참조

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

합성회로 20

반응 조건

참조

- Oxidative radical cyclization to pyrroles under reducing conditions. Reductive desulfonylation of α-sulfonylpyrroles with tri-n-butyltin hydride, Canadian Journal of Chemistry, 1994, 72(1), 15-22

합성회로 21

반응 조건

참조

- Preparation and photolysis of acyloins. Acylation of pyrroles and indole, Journal of the Chemical Society, 1972, (2),

2-Acetyl-1-methylpyrrole Raw materials

- N-[1-(1-Methyl-1H-pyrrol-2-yl)ethylidene]methanamine

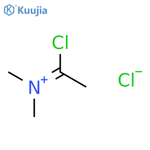

- N-(1-chloroethylidene)-N-methylmethanaminium chloride

- 18-Crown-6

- 1-[1-methyl-5-(methylsulfonyl)-1H-pyrrol-2-yl]-Ethanone

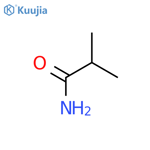

- N,N-Dimethylacetamide

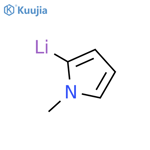

- Lithium, (1-methyl-1H-pyrrol-2-yl)-

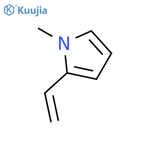

- 1H-Pyrrole, 2-ethenyl-1-methyl-

- 2-Acetylpyrrole

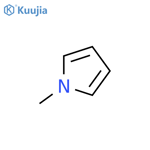

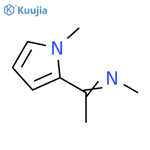

- N-Methylpyrrole

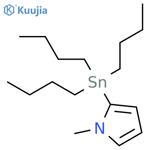

- 1-Methyl-2-(tributylstannyl)-1H-pyrrole

2-Acetyl-1-methylpyrrole Preparation Products

2-Acetyl-1-methylpyrrole 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

주문 번호:1659234

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49

가격 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

주문 번호:sfd13148

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36

가격 ($):discuss personally

2-Acetyl-1-methylpyrrole 관련 문헌

-

Ali H. Essa,Reinner I. Lerrick,E?e ?ift?i,Ross W. Harrington,Paul G. Waddell,William Clegg,Michael J. Hall Org. Biomol. Chem. 2015 13 5793

-

Jingyi Hu,Xiaoming Ji,Fangyao Su,Qianrui Zhao,Ganlin Zhang,Mingqin Zhao,Miao Lai Org. Biomol. Chem. 2022 20 8747

-

Liqun Tang,Jun Nie,Xiaoqun Zhu Polym. Chem. 2020 11 2855

-

Samrat Sahu,Ankush Banerjee,Samrat Kundu,Arya Bhattacharyya,Modhu Sudan Maji Org. Biomol. Chem. 2022 20 3029

-

Ali H. Essa,Reinner I. Lerrick,Floriana Tuna,Ross W. Harrington,William Clegg,Michael J. Hall Chem. Commun. 2013 49 2756

932-16-1 (2-Acetyl-1-methylpyrrole) 관련 제품

- 39741-41-8(2-Acetyl-1-ethylpyrrole)

- 2138210-23-6(1-[3-(hydroxymethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]-2,3-dimethylbutan-1-one)

- 1050126-55-0(N-(2-methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride)

- 898406-41-2(N-(2-methylpropyl)-N'-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

- 1805870-39-6(Methyl 2-(3-bromo-2-oxopropyl)-6-cyanobenzoate)

- 1804774-22-8(5-(Bromomethyl)-2-iodo-4-nitro-3-(trifluoromethoxy)pyridine)

- 14371-87-0(3-propylpyrrolidine-2-carboxylic acid)

- 5397-75-1(2,6-diethoxyisonicotinic acid)

- 215177-63-2([1,1'-Biphenyl]-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester)

- 2353409-76-2(m-PEG8-ethoxycarbonyl-NHS ester)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:932-16-1)2-Acetyl-1-methylpyrrole

순결:99%

재다:100g

가격 ($):201.0